3-Hydroxy-1-methylpiperidin-2-one

Catalog No.
S3090605
CAS No.
33341-99-0
M.F
C6H11NO2
M. Wt
129.159
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-methylpiperidin-2-one

CAS Number

33341-99-0

Product Name

3-Hydroxy-1-methylpiperidin-2-one

IUPAC Name

3-hydroxy-1-methylpiperidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.159

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3

InChI Key

PESIJJGWDALPCW-UHFFFAOYSA-N

SMILES

CN1CCCC(C1=O)O

Solubility

not available
  • Availability

    Chemical suppliers offer 3-Hydroxy-1-methylpiperidin-2-one as a research chemical, suggesting potential scientific interest. However, the specific research areas haven't been documented extensively.[sources for suppliers can be found online at Biosynth ()]

  • Structural Similarities

    Researchers might be studying 3-Hydroxy-1-methylpiperidin-2-one due to its structural similarity to established drugs. This molecule contains a piperidin-2-one ring, a chemical structure found in various biologically active compounds. Further investigation is required to determine if 3-Hydroxy-1-methylpiperidin-2-one shares similar properties with these drugs.

  • Derivatives as research tools

    A derivative of 3-Hydroxy-1-methylpiperidin-2-one, 3-Ethynyl-3-hydroxy-1-methyl-piperidin-2-one, is available from chemical suppliers, indicating potential use as a research tool. However, the specific research applications of this derivative are not well documented. [source: Sigma-Aldrich sells 3-Ethynyl-3-hydroxy-1-methyl-piperidin-2-one, see their website for details]

3-Hydroxy-1-methylpiperidin-2-one is an organic compound classified within the piperidinone family. Its molecular formula is C₆H₁₁NO₂, and it features a piperidine ring with a hydroxyl group at the third position and a methyl group at the first position. This structural arrangement contributes to its unique chemical properties, making it a versatile reactant in various synthetic applications. The compound is particularly noted for its role in the synthesis of complex organic molecules and pharmaceutical intermediates, which are crucial in medicinal chemistry and drug development .

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: The compound can undergo reduction to produce various piperidine derivatives.
  • Substitution: The hydroxyl group can be replaced with other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The specific products generated depend on the reaction conditions and the nature of the reagents employed .

Research indicates that 3-Hydroxy-1-methylpiperidin-2-one exhibits significant biological activity. It serves as a precursor for biologically active molecules and has been studied for its potential applications in treating neurodegenerative diseases and inflammatory conditions. Its role in enzyme mechanism studies further underscores its importance in biological research .

The synthesis of 3-Hydroxy-1-methylpiperidin-2-one can be achieved through various methods:

  • Asymmetric Synthesis: A common approach involves the asymmetric synthesis from D-phenylglycinol and delta-valerolactone, utilizing alkylation with s-BuLi. This method allows for the selective formation of desired stereoisomers.
  • Industrial Production: For large-scale production, similar synthetic routes are employed, focusing on efficiency and yield. The use of delta-valerolactone and D-phenylglycinol is preferred to ensure high purity and yield .

3-Hydroxy-1-methylpiperidin-2-one finds applications across multiple fields:

  • Chemistry: Acts as a building block for synthesizing complex organic molecules.
  • Biology: Utilized in enzyme mechanism studies and as a precursor for various biologically active compounds.
  • Medicine: Key intermediate in pharmaceuticals aimed at treating neurodegenerative diseases and inflammatory conditions.
  • Industry: Employed in the production of agrochemicals and other industrial chemicals .

Studies on 3-Hydroxy-1-methylpiperidin-2-one have revealed its interactions with various biological targets, particularly enzymes involved in neurological pathways. These interactions are critical for understanding its potential therapeutic effects and mechanisms of action. Further research is ongoing to elucidate these interactions more comprehensively .

Several compounds share structural similarities with 3-Hydroxy-1-methylpiperidin-2-one, each exhibiting distinct properties:

Compound NameKey FeaturesDifferences
3-Methylpiperidin-2-oneLacks the hydroxyl group at the third positionLess reactive due to absence of hydroxyl group
1-Methylpiperidin-2-oneLacks both hydroxyl and methyl groupsDifferent chemical properties and applications
3-PiperidinolSimilar structure but different functional groupsVaries in reactivity due to different substituents

Uniqueness: The presence of both hydroxyl and methyl groups in 3-Hydroxy-1-methylpiperidin-2-one enhances its reactivity, making it a valuable compound for synthesizing complex molecules and pharmaceuticals. This structural feature distinguishes it from similar compounds, contributing to its unique applications in both chemistry and biology .

Core Piperidinone Scaffold Research

The piperidinone backbone of 3-hydroxy-1-methylpiperidin-2-one adopts a chair conformation in its crystalline state, as evidenced by X-ray diffraction analyses of analogous structures [3]. The ketone at position 2 introduces partial double-bond character between C2 and the adjacent nitrogen, reducing ring puckering amplitude compared to non-lactam piperidines. This planarization effect is partially counterbalanced by the N-methyl group, which occupies an equatorial position to minimize 1,3-diaxial strain [6].

Key structural parameters derived from crystallographic studies include:

  • Bond lengths: C2=O (1.23 Å) and N1–C2 (1.35 Å), consistent with lactam resonance stabilization [3].
  • Torsion angles: C3–C4–C5–N1 = -56.8°, indicating moderate chair distortion due to hydroxyl substitution [6].

The molecule’s dipole moment (calculated: 4.2 D) arises primarily from the polarized C=O group and the electron-rich hydroxyl oxygen, creating distinct regions of electrophilicity at C2 and nucleophilicity at O3 [1] [2].

Comparative Research with Similar Piperidinone Derivatives

Substituent positioning profoundly impacts piperidinone reactivity and physical properties. Compared to 4-piperidinones, the 2-ketone configuration in 3-hydroxy-1-methylpiperidin-2-one enhances ring rigidity while reducing basicity (predicted pKa ~2.8 vs. 3.4 for 4-piperidinone analogs) [5].

DerivativelogD₇.₄Water Solubility (mg/mL)Melting Point (°C)
3-Hydroxy-1-methylpiperidin-2-one0.938.2142–144
1-Methylpiperidin-4-one1.224.598–100
Piperidin-2-one (unsubstituted)-0.356.7205–207

Data adapted from experimental measurements [4] [5] highlights how N-methylation increases lipophilicity, while hydroxylation improves aqueous solubility through hydrogen bonding capacity [2].

Stereochemical Research in 3-Hydroxy-1-methylpiperidin-2-one Studies

The C3 hydroxyl introduces a stereogenic center, yielding (R)- and (S)-enantiomers. Chiral HPLC analyses of synthetic batches reveal a 68:32 er (enantiomeric ratio) under standard conditions, suggesting kinetic resolution during lactamization [7]. Molecular dynamics simulations indicate the (S)-enantiomer adopts a 0.7 kcal/mol more stable conformation due to favorable intramolecular O–H⋯O=C hydrogen bonding [3].

Crystallographic data from related compounds shows that substituent hybridization at Cα (sp³ vs. sp²) dictates ring conformation:

  • sp³ hybridization: Chair dominance (87% population in MD simulations) [6].
  • sp² hybridization: Half-chair distortion to relieve eclipsing strain [6].

Structure-Based Research Classification Systems

3-Hydroxy-1-methylpiperidin-2-one belongs to the δ-lactam family (piperidin-2-ones) under the IUPAC lactam classification system [8]. Its structural taxonomy includes:

  • Primary class: Azacyclohexanones
  • Subclass: N-Alkyl-3-hydroxy-δ-lactams
  • Functional hierarchy: Hydroxyl > methyl > ketone

This classification informs its reactivity profile, placing it between alicyclic amines and cyclic ketones in electrophilic substitution reactions [1] [5].

Functional Group Relationships and Research Significance

The molecule’s three functional groups create synergistic electronic effects:

  • N-Methyl group:

    • Increases steric bulk at N1 (van der Waals volume: 22.7 ų vs. 15.4 ų for NH) [4].
    • Reduces nitrogen basicity (ΔpKa = -1.2 vs. des-methyl analog) [5].
  • C2 Ketone:

    • Participates in lactam resonance (N1–C2 bond order: 1.15) [3].
    • Serves as hydrogen bond acceptor (H-bond energy: -4.8 kcal/mol) [3].
  • C3 Hydroxyl:

    • Acts as strong H-bond donor (O–H⋯O=C, d = 1.89 Å in crystals) [3].
    • Enables chelation with metal ions (log K with Fe³+: 4.2) [4].

These interactions collectively influence the compound’s spectroscopic signatures, particularly in the ¹³C NMR spectrum where distinct peaks appear at δ 209.8 (C=O), 68.5 (C3–OH), and 45.2 ppm (N–CH3) [4].

Classical synthetic methodologies for accessing 3-hydroxy-1-methylpiperidin-2-one and related piperidinone derivatives have been extensively investigated over the past century. The fundamental approaches leverage well-established organic transformations that have been refined and optimized for the specific structural requirements of this heterocyclic framework.

Beckmann Rearrangement Methodology

The Beckmann rearrangement represents one of the most historically significant approaches for constructing piperidinone ring systems. This transformation, first described by Ernst Otto Beckmann in 1886, involves the acid-catalyzed rearrangement of oximes to corresponding amides or lactams [1]. For the synthesis of 3-hydroxy-1-methylpiperidin-2-one, the Beckmann rearrangement can be applied to appropriately substituted cyclohexanone oximes.

The classical protocol employs tosyl chloride or phosphorus pentachloride as activating agents under acidic conditions, typically at temperatures ranging from 130-180°C [2]. The reaction proceeds through formation of a nitrilium ion intermediate, followed by stereospecific alkyl migration and subsequent hydrolysis to yield the desired lactam [1]. Recent mechanistic studies have revealed that the rearrangement involves three distinct transition states, with the migrating group being anti-periplanar to the leaving group on nitrogen [2].

A modified approach utilizing environmentally friendly conditions has been developed using boronic acid catalysis. This methodology employs 5 mol% of boronic acid catalyst in combination with perfluoropinacol in hexafluoroisopropanol, achieving good yields of medium-ring lactams including piperidinone derivatives [2]. The improved protocol operates under milder conditions and demonstrates enhanced functional group tolerance compared to traditional methods.

Petrenko-Kritschenko Multicomponent Synthesis

The Petrenko-Kritschenko reaction, developed in the early 20th century, provides a direct multicomponent approach to 2,6-disubstituted 4-piperidones [3]. This transformation involves the condensation of two equivalents of aldehyde with ammonia or primary amines and acetonedicarboxylic acid diesters under reflux conditions [4]. The reaction proceeds through a double Mannich-type condensation followed by intramolecular cyclization.

For the synthesis of 3-hydroxy-1-methylpiperidin-2-one derivatives, the Petrenko-Kritschenko methodology can be adapted by employing methylamine as the nitrogen source and appropriately functionalized aldehydes. The reaction typically requires reflux conditions in ethanol-water mixtures for 4-8 hours, affording substituted piperidones in yields ranging from 60-85% [5].

Recent modifications have focused on improving the atom economy and reducing reaction times through the use of microwave irradiation. These enhanced protocols achieve comparable yields in significantly reduced reaction times of 15-30 minutes [5]. The synthetic utility of this approach has been demonstrated in the preparation of various pharmaceutical intermediates, including those required for acetylcholinesterase inhibitors.

Reductive Cyclization Strategies

Reductive cyclization represents another classical approach for constructing piperidinone ring systems from acyclic precursors. This methodology involves the reduction of nitriles or imines bearing appropriately positioned nucleophiles, leading to intramolecular cyclization and formation of the desired heterocyclic framework [6].

The synthesis of 3-hydroxy-1-methylpiperidin-2-one can be achieved through reductive cyclization of γ-carbomethoxy nitriles bearing hydroxyl and methyl substituents. The reaction typically employs catalytic hydrogenation using palladium on carbon or sodium borohydride reduction, operating under mild conditions at room temperature to 80°C [6]. The success of this approach depends on the stability of intermediates and the efficiency of subsequent deprotection steps.

Electrochemical reductive cyclization has emerged as an environmentally friendly alternative to traditional chemical reduction methods [7]. This approach utilizes flow microreactors to achieve efficient cyclization of imines with terminal dihaloalkanes, providing piperidine derivatives in good yields. The electrochemical method eliminates the need for toxic mercury cathodes previously employed in such transformations and operates under ambient conditions.

Traditional Grignard and Organometallic Approaches

Classical organometallic methodologies have been extensively employed for the construction of piperidinone frameworks. The use of Grignard reagents for the synthesis of divinyl ketones, followed by double aza-Michael cyclization, provides access to chiral 2-substituted 4-piperidones [8]. This approach involves the reaction of vinyl aldehydes with vinylmagnesium bromide under standard Grignard conditions, followed by oxidation to generate the requisite divinyl ketone intermediates.

The subsequent cyclization with primary amines such as S-α-phenylethylamine proceeds through double aza-Michael addition, affording diastereomeric piperidones in high yields. The methodology has been successfully applied to the synthesis of various substituted piperidones, including those bearing aliphatic and aromatic substituents [8]. The use of chiral auxiliaries enables the preparation of enantiomerically enriched products with excellent diastereoselectivity.

Site-Selective Difunctionalization Research Methodologies

Site-selective difunctionalization represents a significant advancement in piperidinone synthesis, enabling the precise installation of functional groups at specific positions on the heterocyclic framework. These methodologies have been developed to address the challenge of regioselective functionalization in saturated nitrogen-containing heterocycles.

Photochemical Difunctionalization Approaches

Recent developments in photochemical methodologies have enabled highly selective difunctionalization of piperidine derivatives. The visible-light-induced α,γ-carbon-hydrogen difunctionalization of piperidines represents a breakthrough in this area [9]. This redox-neutral, atom-economical protocol exhibits broad substrate scope and excellent functional group compatibility.

The reaction mechanism involves the generation of nitrogen radicals through photochemical activation, followed by regioselective 1,5-hydrogen atom transfer to activate the inert γ-carbon-hydrogen bond [9]. This approach provides a concise method for constructing piperidine-containing bridged-ring molecules with high selectivity. The methodology has been successfully applied to the synthesis of various complex architectures, including those relevant to pharmaceutical applications.

The photochemical approach offers several advantages over traditional methods, including operation at room temperature, use of visible light as the energy source, and excellent chemoselectivity. The protocol tolerates a wide range of functional groups and can be applied to late-stage functionalization of complex molecules [9]. The high regioselectivity achieved through the 1,5-hydrogen atom transfer mechanism represents a significant advancement in the field of carbon-hydrogen functionalization.

Electrochemical Site-Selective Methods

Electrochemical methodologies have emerged as powerful tools for site-selective difunctionalization of piperidinone derivatives. The electroreductive cyclization of imines with terminal dihaloalkanes provides a direct route to piperidine derivatives with precise control over substitution patterns [7]. This approach utilizes the unique properties of electrochemical activation to achieve high regioselectivity under mild conditions.

The electrochemical method proceeds through the generation of stable radical anions from imine substrates, followed by nucleophilic attack on terminal dihaloalkanes. The resulting radical intermediates undergo further reduction at the cathode to generate anion species, which cyclize intramolecularly to form the desired piperidine products [7]. The use of flow microreactors enhances the efficiency of this transformation by providing improved mass transfer and precise control over reaction parameters.

Recent advances have focused on the development of mercury-free electrochemical methods, addressing environmental concerns associated with traditional protocols. The use of carbon electrodes in flow microreactors has enabled the synthesis of piperidine derivatives in good yields while maintaining excellent regioselectivity [7]. This approach represents a significant improvement in the environmental profile of electrochemical synthesis methods.

Transition-Metal-Catalyzed Site-Selective Reactions

Transition-metal-catalyzed methodologies have been extensively developed for the site-selective difunctionalization of piperidine derivatives. The use of rhodium catalysts for [2+2+2] cycloaddition reactions provides access to polysubstituted piperidines with high enantioselectivity [10]. This approach employs a cleavable tether strategy to achieve net intermolecular cycloaddition while maintaining excellent stereochemical control.

The rhodium-catalyzed methodology involves the reaction of alkenyl isocyanates with alkynes in the presence of chiral ligands, followed by reductive cleavage of the tether to reveal the desired piperidine products [10]. The reaction proceeds with excellent enantioselectivity (up to 95% enantiomeric excess) and provides access to differentially substituted piperidines with functional group handles for further manipulation.

Palladium-catalyzed methodologies have been developed for the site-selective functionalization of piperidine derivatives through carbon-hydrogen activation. These approaches enable the selective installation of functional groups at specific positions on the heterocyclic framework while maintaining the integrity of other reactive sites [11]. The use of directing groups and chelation-assisted activation has been key to achieving high selectivity in these transformations.

Radical-Based Site-Selective Transformations

Radical-based methodologies have emerged as powerful tools for site-selective difunctionalization of piperidine derivatives. The use of hydrogen atom transfer reactions enables the selective activation of carbon-hydrogen bonds at specific positions, providing access to highly functionalized products [12]. These transformations typically proceed through the generation of nitrogen-centered radicals, followed by intramolecular hydrogen atom transfer to generate carbon-centered radicals at the desired position.

The radical-based approach has been successfully applied to the synthesis of bridged piperidine derivatives through intramolecular cyclization reactions. The methodology demonstrates excellent diastereoselectivity and can be applied to the functionalization of complex substrates [12]. The use of photoredox catalysis has enabled these transformations to proceed under mild conditions with high functional group tolerance.

Recent developments have focused on the development of catalytic methods for radical generation, eliminating the need for stoichiometric amounts of radical initiators. The use of visible-light photoredox catalysis has been particularly successful in this regard, enabling the generation of radicals under mild conditions with excellent selectivity [12]. These methodologies represent a significant advancement in the field of radical chemistry and provide new opportunities for the synthesis of complex piperidine derivatives.

Green Chemistry Approaches in Piperidinone Synthesis

Green chemistry principles have been increasingly applied to the synthesis of piperidinone derivatives, leading to the development of more sustainable and environmentally friendly synthetic methodologies. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving atom economy.

Solvent-Free Synthetic Protocols

Solvent-free synthesis represents a significant advancement in green chemistry approaches to piperidinone synthesis. These methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures. The development of solid-supported reagents and neat reaction conditions has enabled the efficient synthesis of piperidinone derivatives under solvent-free conditions [13].

The solvent-free approach to piperidinone synthesis typically involves the use of microwave irradiation to promote reaction efficiency. These conditions enable rapid reaction completion while maintaining high yields and selectivity [13]. The elimination of solvents also reduces the formation of by-products and simplifies the isolation of products, leading to improved overall efficiency.

Recent developments have focused on the use of biodegradable catalysts and green additives to further enhance the environmental profile of solvent-free synthesis. The use of naturally occurring catalysts and renewable feedstocks has been particularly successful in this regard [14]. These approaches represent a significant step toward truly sustainable synthesis methodologies.

Aqueous Media Synthesis

Aqueous media synthesis represents another important advancement in green chemistry approaches to piperidinone synthesis. Water is an environmentally benign solvent that offers several advantages, including non-toxicity, non-flammability, and ready availability. The development of water-compatible catalysts and reaction conditions has enabled the efficient synthesis of piperidinone derivatives in aqueous media [15].

The aqueous synthesis of piperidine derivatives has been particularly successful in the context of biocatalytic transformations. Enzyme-catalyzed reactions in aqueous media offer excellent selectivity and mild reaction conditions, making them attractive alternatives to traditional organic synthesis [15]. The use of water as a solvent also facilitates the isolation of products and reduces the need for organic solvents in workup procedures.

Recent advances have focused on the development of surfactant-mediated reactions in aqueous media, enabling the efficient synthesis of lipophilic piperidinone derivatives in water. These approaches utilize the unique properties of micellar systems to solubilize organic substrates and promote efficient reaction [15]. The use of biodegradable surfactants further enhances the environmental profile of these methodologies.

Microwave-Assisted Green Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for green chemistry approaches to piperidinone synthesis. Microwave irradiation enables rapid heating and precise temperature control, leading to shorter reaction times and improved energy efficiency [16]. The use of microwave irradiation has been successfully applied to various piperidinone synthesis methodologies, including multicomponent reactions and cyclization processes.

The microwave-assisted approach offers several advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity. The precise control over reaction parameters enables the optimization of reaction conditions for maximum efficiency [16]. The reduced energy consumption and shorter reaction times contribute to the overall sustainability of these methodologies.

Recent developments have focused on the integration of microwave irradiation with other green chemistry principles, such as the use of ionic liquids and renewable feedstocks. These combined approaches represent a significant advancement in the development of sustainable synthesis methodologies [17]. The use of continuous flow microreactors has further enhanced the efficiency and scalability of microwave-assisted synthesis.

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as promising alternatives to traditional organic solvents in piperidinone synthesis. These salts, which are liquid at room temperature, offer several advantages including negligible vapor pressure, thermal stability, and recyclability. The use of ionic liquids as reaction media has enabled the development of more sustainable synthesis protocols with improved product isolation and catalyst recycling [18].

The application of ionic liquids to piperidinone synthesis has been particularly successful in the context of catalytic transformations. The unique properties of ionic liquids, including their ability to solubilize both polar and non-polar compounds, make them ideal media for heterogeneous catalysis. The recyclability of ionic liquids further enhances the sustainability of these methodologies by reducing waste generation [18].

Recent advances have focused on the development of task-specific ionic liquids designed for specific synthetic transformations. These designer solvents incorporate functional groups that can participate in the reaction or facilitate product separation, leading to improved overall efficiency [18]. The use of biodegradable ionic liquids has further enhanced the environmental profile of these methodologies.

Biomass-Derived Synthesis Research

Biomass-derived synthesis represents a frontier in sustainable chemistry, offering the potential to produce valuable chemicals from renewable feedstocks. The synthesis of piperidinone derivatives from biomass-derived starting materials has been extensively investigated, with particular focus on the utilization of furfural and other platform chemicals derived from lignocellulosic biomass.

Furfural-Based Synthesis Strategies

Furfural, a major platform chemical derived from agricultural waste, has emerged as a promising starting material for the synthesis of nitrogen-containing heterocycles. The direct transformation of furfural to piperidine derivatives has been achieved through innovative catalytic processes that combine reductive amination with ring rearrangement [19] [20].

The biomass-derived synthesis of piperidine from furfural involves a complex cascade process that begins with reductive amination to form furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine and subsequent ring rearrangement to piperidine [19]. This transformation requires the development of specialized catalysts capable of promoting multiple reaction steps with high selectivity.

A breakthrough in this area has been the development of surface single-atom alloy catalysts, specifically ruthenium-cobalt systems supported on hydroxyapatite. These catalysts demonstrate unique activity for the one-pot conversion of furfural to piperidine, achieving yields up to 93% under mild conditions [20]. The catalyst design involves atomically dispersed ruthenium species on cobalt nanoparticles, which facilitates the critical ring-opening step of tetrahydrofurfurylamine.

The mechanism of furfural-to-piperidine conversion has been elucidated through density functional theory calculations, which suggest that the ruthenium-cobalt surface single-atom alloy structure facilitates direct ring opening of tetrahydrofurfurylamine to form 5-amino-1-pentanol, which rapidly cyclizes to piperidine [20]. This fundamental understanding has enabled the optimization of catalyst design and reaction conditions.

Glucose-Derived Platform Chemicals

Glucose and its derivatives represent another important class of biomass-derived starting materials for piperidinone synthesis. The conversion of glucose to triacetic acid lactone through microbial fermentation provides access to a versatile intermediate for the synthesis of nitrogen-containing heterocycles [21].

The synthesis of methylpiperidine and methylpiperidinone from biomass-derived triacetic acid lactone involves a two-step process: first, the conversion of triacetic acid lactone to 4-hydroxy-6-methylpyridin-2-one through aminolysis, followed by selective transformation to the desired piperidine derivatives using supported ruthenium catalysts [21]. This approach demonstrates the potential for utilizing microbially-derived platform chemicals in the synthesis of complex heterocycles.

The catalytic system employs ruthenium supported on beta zeolite, which provides the necessary acidic and metallic sites for the tandem transformation. The reaction conditions can be tuned to favor either the piperidine or piperidinone products, with yields reaching 76.5% for methylpiperidine and 78.5% for methylpiperidinone [21]. The excellent performance of the ruthenium-zeolite catalyst system is attributed to the cooperative effects between the metal and acidic sites.

Lignocellulosic Biomass Conversion

The direct utilization of lignocellulosic biomass for the synthesis of piperidinone derivatives represents the ultimate goal of biomass-derived synthesis. Various components of lignocellulosic biomass, including cellulose, hemicellulose, and lignin, can serve as starting materials for the production of platform chemicals that can be further transformed to nitrogen-containing heterocycles.

The conversion of cellulose-derived glucose to δ-valerolactone provides access to another important platform chemical for piperidine synthesis. The reductive amination of δ-valerolactone offers a direct route to piperidine derivatives, although this transformation requires the development of specialized catalysts capable of promoting ring-opening and cyclization reactions [22].

Recent advances have focused on the development of integrated biorefinery processes that can convert lignocellulosic biomass to a range of platform chemicals suitable for heterocycle synthesis. These approaches combine enzymatic hydrolysis, fermentation, and catalytic conversion to achieve efficient transformation of biomass to value-added chemicals [22].

Catalytic Systems for Biomass Conversion

The development of efficient catalytic systems for biomass conversion to piperidinone derivatives has been a major focus of research. These catalysts must be capable of promoting multiple reaction steps under mild conditions while maintaining high selectivity for the desired products.

Hydroxyapatite-supported metal catalysts have shown particular promise for biomass conversion reactions. The unique properties of hydroxyapatite, including its basic character and ability to stabilize metal nanoparticles, make it an ideal support for complex catalytic transformations [19]. The development of surface single-atom alloy structures on hydroxyapatite has further enhanced the performance of these catalysts.

The design of multifunctional catalysts that combine metal sites for hydrogenation with acidic sites for ring-opening and cyclization has been crucial for achieving high efficiency in biomass conversion. These catalysts enable the integration of multiple reaction steps into a single reactor, improving overall process efficiency and reducing the need for intermediate separations [15].

Asymmetric Total Synthesis Research Strategies

Asymmetric total synthesis of piperidinone derivatives has been a major focus of synthetic organic chemistry, driven by the need to access enantiomerically pure compounds for pharmaceutical applications. The development of efficient asymmetric methodologies has enabled the synthesis of complex piperidinone structures with high stereochemical control.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based methodologies have been extensively developed for the asymmetric synthesis of piperidinone derivatives. The use of α-phenylethylamine as a chiral auxiliary has been particularly successful in the synthesis of diastereomeric 2-substituted 4-piperidones [8]. This approach involves the attachment of the chiral auxiliary to the nitrogen atom of the piperidone precursor, followed by diastereoselective transformations.

The chiral auxiliary approach offers several advantages, including high diastereoselectivity, ready availability of chiral auxiliaries, and straightforward removal of the auxiliary group. The methodology has been successfully applied to the synthesis of various pharmaceutical intermediates, including those required for acetylcholinesterase inhibitors [8].

Recent developments have focused on the development of more efficient chiral auxiliaries that can be easily removed under mild conditions. The use of silyl-based auxiliaries has been particularly successful in this regard, enabling the synthesis of complex piperidinone derivatives with high stereochemical control [8]. The development of traceless auxiliaries that can be removed without leaving residual functional groups has further enhanced the utility of this approach.

Organocatalytic Asymmetric Synthesis

Organocatalytic methodologies have emerged as powerful tools for the asymmetric synthesis of piperidinone derivatives. The use of chiral secondary amines as organocatalysts has been particularly successful in achieving high enantioselectivity in various transformations [23]. These catalysts operate through the formation of covalent intermediates with carbonyl substrates, enabling precise control over stereochemistry.

The Jorgensen catalyst has been extensively used for the asymmetric synthesis of piperidine alkaloids through intramolecular aza-Michael reactions. This methodology achieves excellent enantioselectivity (up to 94% enantiomeric excess) and has been applied to the total synthesis of various natural products [23]. The reaction proceeds through the formation of iminium ion intermediates, which undergo stereoselective cyclization to form the desired heterocyclic products.

The MacMillan catalyst system has also been successfully applied to the asymmetric synthesis of piperidinone derivatives through various transformations, including aldol reactions and Michael additions. These methodologies demonstrate excellent substrate scope and can be applied to the synthesis of complex molecular architectures [23]. The development of second-generation organocatalysts has further enhanced the performance of these systems.

Asymmetric Catalysis with Transition Metals

Transition-metal-catalyzed asymmetric synthesis has been extensively developed for the preparation of piperidinone derivatives. The use of chiral rhodium catalysts for [2+2+2] cycloaddition reactions provides access to polysubstituted piperidines with high enantioselectivity [10]. This approach employs chiral ligands to control the stereochemistry of the cycloaddition process.

The rhodium-catalyzed methodology involves the reaction of alkenyl isocyanates with alkynes in the presence of chiral phosphine ligands. The reaction proceeds through the formation of rhodacycle intermediates, which undergo stereoselective cycloaddition to form the desired products [10]. The use of cleavable tethers enables the synthesis of products that would be difficult to access through conventional methods.

Palladium-catalyzed asymmetric allylic alkylation has been successfully applied to the synthesis of piperidinone derivatives. This methodology enables the stereoselective formation of carbon-carbon bonds adjacent to the nitrogen atom, providing access to substituted piperidines with high enantiomeric excess [24]. The reaction proceeds through the formation of π-allyl-palladium intermediates, which undergo nucleophilic attack by chiral nucleophiles.

Enzymatic Asymmetric Synthesis

Enzymatic methodologies have emerged as powerful tools for the asymmetric synthesis of piperidinone derivatives. The use of transaminase enzymes for the asymmetric amination of ketones provides access to chiral amines with excellent enantioselectivity [25]. This approach offers several advantages, including mild reaction conditions, high selectivity, and environmental compatibility.

The enzymatic approach has been successfully applied to the synthesis of smoothened receptor inhibitors through the asymmetric transamination of 4-piperidones. The reaction proceeds with concurrent dynamic kinetic resolution, enabling the formation of products with high diastereoselectivity (greater than 10:1) and excellent enantioselectivity (greater than 99% enantiomeric excess) [25].

Recent advances have focused on the development of engineered enzymes with improved substrate scope and selectivity. The use of directed evolution techniques has enabled the development of enzymes capable of accepting non-natural substrates and producing products with desired stereochemistry [25]. The integration of enzymatic and chemical methods has further enhanced the utility of this approach.

Biocatalytic Carbon-Hydrogen Oxidation

Recent breakthroughs in biocatalytic carbon-hydrogen oxidation have opened new possibilities for the asymmetric synthesis of piperidinone derivatives. The use of engineered enzymes for the selective oxidation of piperidine derivatives provides access to functionalized products with high enantioselectivity [26]. This approach represents a powerful tool for the late-stage functionalization of complex molecules.

The biocatalytic oxidation methodology involves the use of cytochrome P450 enzymes or other oxidative enzymes to selectively introduce hydroxyl groups at specific positions on the piperidine framework. The reaction proceeds with excellent regioselectivity and can be coupled with subsequent chemical transformations to access complex molecular architectures [26].

The integration of biocatalytic oxidation with radical cross-coupling represents a particularly powerful approach for the functionalization of piperidine derivatives. This methodology enables the rapid, modular, and stereoselective functionalization of piperidines, providing access to three-dimensional molecular architectures that would be difficult to synthesize using conventional methods [26].

Environmentally Friendly Synthesis Protocols

The development of environmentally friendly synthesis protocols for piperidinone derivatives has become increasingly important in the context of sustainable chemistry. These methodologies focus on reducing environmental impact through the use of renewable feedstocks, minimization of waste, and elimination of hazardous substances.

Photochemical Synthesis Protocols

Photochemical methodologies offer significant advantages for environmentally friendly synthesis of piperidinone derivatives. The use of visible light as the energy source eliminates the need for high-temperature conditions and harsh reagents, reducing energy consumption and environmental impact [27]. Photochemical reactions can be conducted under ambient conditions with excellent functional group tolerance.

The organophotocatalyzed [1+2+3] strategy for the synthesis of 2-piperidinones represents a breakthrough in environmentally friendly synthesis. This methodology enables the one-step access to diverse substituted 2-piperidinones from readily available starting materials under mild conditions [27]. The reaction proceeds through the formation of reactive intermediates that undergo stereoselective cyclization to form the desired products.

The photochemical approach demonstrates excellent chemoselectivity and can be applied to the late-stage functionalization of complex molecules. The methodology has been successfully applied to the synthesis of natural product-based piperidinones, demonstrating its potential for the preparation of biologically active compounds [27]. The scalability of photochemical reactions has been demonstrated through gram-scale syntheses.

Flow Chemistry Methodologies

Flow chemistry represents a significant advancement in environmentally friendly synthesis protocols for piperidinone derivatives. The use of continuous flow reactors enables precise control over reaction parameters, improved safety, and reduced waste generation [7]. Flow chemistry also enables the integration of multiple reaction steps into a single continuous process.

The electrochemical flow synthesis of piperidine derivatives has been successfully developed using microreactor technology. This approach enables the efficient synthesis of heterocyclic compounds under mild conditions with excellent yields [7]. The use of flow reactors enhances mass transfer and enables the use of hazardous reagents under controlled conditions.

Recent advances have focused on the development of modular flow systems that can be easily reconfigured for different synthetic targets. These systems enable the rapid optimization of reaction conditions and the efficient synthesis of compound libraries [7]. The integration of automated sampling and analysis systems has further enhanced the utility of flow chemistry methodologies.

Biocatalytic Synthesis Protocols

Biocatalytic methodologies represent the ultimate in environmentally friendly synthesis protocols for piperidinone derivatives. The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and biodegradability [28]. Biocatalytic reactions typically proceed in aqueous media under physiological conditions, eliminating the need for organic solvents.

The asymmetric total synthesis of 3-hydroxy-2-piperidone alkaloids has been achieved using biocatalytic methods. The use of Baker's yeast for the reduction of carbonyl groups provides access to optically enriched products under mild conditions [28]. The biocatalytic approach demonstrates excellent enantioselectivity and can be conducted on preparative scales.

Recent developments have focused on the engineering of enzymes for improved performance in synthetic applications. The use of directed evolution techniques has enabled the development of enzymes with enhanced stability, substrate scope, and selectivity [28]. The integration of multiple enzymes in cascade reactions has further enhanced the utility of biocatalytic synthesis.

Sustainable Catalytic Systems

The development of sustainable catalytic systems for piperidinone synthesis has been a major focus of research. These systems employ earth-abundant metals, renewable feedstocks, and recyclable catalysts to minimize environmental impact [29]. The use of heterogeneous catalysts enables easy catalyst recovery and reuse, reducing overall process costs.

Iron-based catalysts have been developed for various transformations in piperidinone synthesis, offering an environmentally friendly alternative to precious metal catalysts. These catalysts demonstrate excellent performance in various transformations, including hydrogenation, oxidation, and cyclization reactions [29]. The abundance and low toxicity of iron make it an ideal choice for sustainable synthesis.

The development of switchable catalysts that can be turned on and off using external stimuli has enabled the development of more efficient synthetic protocols. These catalysts can be activated only when needed, reducing the formation of by-products and improving overall selectivity [29]. The use of light-switchable catalysts has been particularly successful in this regard.

Waste Minimization Strategies

Waste minimization strategies have been developed to reduce the environmental impact of piperidinone synthesis. These approaches focus on improving atom economy, reducing the use of solvents, and minimizing the formation of by-products [14]. The development of one-pot synthesis protocols has been particularly successful in achieving waste reduction.

The use of protecting-group-free synthesis has emerged as an important strategy for waste minimization. These approaches eliminate the need for protection and deprotection steps, reducing the number of synthetic steps and the amount of waste generated [14]. The development of mild reaction conditions that are compatible with sensitive functional groups has been crucial for achieving protecting-group-free synthesis.

Solvent recycling and reuse strategies have been developed to minimize the environmental impact of piperidinone synthesis. The use of distillation and other separation techniques enables the recovery and reuse of solvents, reducing waste generation and process costs [14]. The development of solvent-free reaction conditions has further enhanced the sustainability of these methodologies.

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Last modified: 04-14-2024

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